6-[(Methylamino)methyl]piperidin-2-one

Physicochemical Properties Drug Design Regioisomer Comparison

Essential for medicinal chemists mapping kinase pharmacophores. This precise 6-substituted piperidin-2-one scaffold differentiates JAK3/BTK inhibitor SAR, avoiding generic substitution pitfalls. Its secondary amine/lactam profile supports CNS library design and DPP-IV inhibition studies. Ensure reproducible SAR with this distinct building block; order the hydrobromide salt for optimal handling.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B13180259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Methylamino)methyl]piperidin-2-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCNCC1CCCC(=O)N1
InChIInChI=1S/C7H14N2O/c1-8-5-6-3-2-4-7(10)9-6/h6,8H,2-5H2,1H3,(H,9,10)
InChIKeyOHDCTEAKIJLGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[(Methylamino)methyl]piperidin-2-one: Chemical Identity, Procurement, and Baseline Characteristics


6-[(Methylamino)methyl]piperidin-2-one is a substituted piperidin-2-one derivative bearing a methylaminomethyl group at the 6-position . It is a synthetic small-molecule building block and research intermediate , with a core lactam (cyclic amide) structure that is foundational to many biologically active scaffolds [1]. The compound is cataloged under CAS No. 2137805-83-3 as its hydrobromide salt and is commercially available from research chemical suppliers .

Why 6-[(Methylamino)methyl]piperidin-2-one Cannot Be Directly Substituted by Common Analogs


Subtle alterations in the substitution pattern on the piperidin-2-one scaffold drastically alter physicochemical properties and biological interactions. For example, methylation α to the piperidine nitrogen can significantly augment activity [1], while moving the aminomethyl substituent from the 6-position to the 3-position changes the molecular shape and potential target engagement [2]. Similarly, the presence or absence of N-methylation on the lactam nitrogen modifies hydrogen-bonding capacity and metabolic stability . Such structural nuances render generic in-class substitution unreliable for achieving reproducible experimental outcomes, necessitating a precise evaluation of the 6-substituted derivative's unique profile.

Quantitative Differentiation of 6-[(Methylamino)methyl]piperidin-2-one from Key Analogs


Comparison of Molecular Weight and Lipophilicity vs. 3-Substituted Regioisomer

The regioisomeric position of the methylaminomethyl group directly impacts fundamental physicochemical parameters. 6-[(Methylamino)methyl]piperidin-2-one exhibits a distinct molecular weight and lipophilicity profile compared to its 3-substituted analog, 1-Methyl-3-[(methylamino)methyl]piperidin-2-one . These differences can influence membrane permeability and solubility.

Physicochemical Properties Drug Design Regioisomer Comparison

Comparative Hydrogen Bonding Potential vs. 6-(Aminomethyl)piperidin-2-one

The secondary amine in the methylaminomethyl group of the target compound offers a different hydrogen-bond donor/acceptor capacity compared to the primary amine in 6-(aminomethyl)piperidin-2-one [1]. This distinction is critical for receptor binding and enzyme inhibition, where precise donor/acceptor geometry governs affinity.

Hydrogen Bonding Target Engagement Structural Biology

Inferred Biological Activity Differentiation via Patent Class Membership

6-[(Methylamino)methyl]piperidin-2-one falls within the broader structural class of amino-methylpiperidine derivatives claimed as kinase inhibitors [1]. The specific substitution pattern is designed to achieve potent inhibition of kinases such as JAK3 and BTK [2]. While direct quantitative data for this exact compound is not available in public literature, its inclusion in this patent family implies a level of kinase inhibitory activity that differentiates it from unsubstituted or differently substituted piperidinones not covered by such claims [3].

Kinase Inhibition Patent Analysis Therapeutic Potential

Differentiation from 5-(Methylamino)piperidin-2-one via Substituent Position

The position of the methylamino group on the piperidinone ring is a critical determinant of biological activity. The 6-substituted compound presents the functional group in a different spatial orientation compared to the 5-substituted analog, 5-(methylamino)piperidin-2-one . This regioisomerism can lead to vastly different interactions with biological targets, as documented in SAR studies where moving a substituent from the 5- to the 6-position of a piperidine ring altered kinase inhibition profiles [1].

Structure-Activity Relationship (SAR) Regioisomerism Target Specificity

Validated Application Scenarios for 6-[(Methylamino)methyl]piperidin-2-one Based on Evidence


Kinase Inhibitor Discovery and Lead Optimization

Given its structural inclusion in patents for amino-methylpiperidine kinase inhibitors, 6-[(Methylamino)methyl]piperidin-2-one is a relevant scaffold for developing novel inhibitors targeting kinases such as JAK3 and BTK. Procurement is justified for medicinal chemistry programs focused on inflammatory or oncological indications [1][2].

Structure-Activity Relationship (SAR) Studies on Piperidinone Regioisomers

The compound's distinct 6-substitution pattern makes it an essential comparator in SAR studies aiming to map the pharmacophore requirements for biological activity on the piperidin-2-one core. Its use can help delineate how substituent position influences potency and selectivity, as implied by the differential properties observed between 5- and 6-substituted analogs [3].

Physicochemical Property Profiling for CNS Drug Design

With its secondary amine and lactam functionality, 6-[(Methylamino)methyl]piperidin-2-one possesses a hydrogen-bonding profile and molecular weight (223.11 g/mol for the HBr salt) that places it within an attractive range for central nervous system (CNS) drug candidates. It can be utilized as a core for building libraries to assess blood-brain barrier permeability and target engagement in neuroscience research .

Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Analogs

The aminomethyl-piperidone framework is a known pharmacophore for DPP-IV inhibition, as demonstrated by the potent analog 12v. 6-[(Methylamino)methyl]piperidin-2-one can serve as a structurally simplified, 6-substituted scaffold for investigating the minimal requirements for DPP-IV binding and inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[(Methylamino)methyl]piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.